6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H10FN3O2 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
Pyrimidine derivatives have been synthesized and evaluated for their herbicidal activities. For instance, compounds with trifluoromethyl pyrimidine dione structure exhibited significant herbicidal activity against certain plant species, indicating the potential of pyrimidine derivatives in agricultural applications (Yang Huazheng, 2013).
Urease Inhibition
Research on pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives has shown that some compounds possess urease inhibitory activity, suggesting their utility in addressing diseases related to urease enzyme activity (A. Rauf et al., 2010).
Antimicrobial and Antitumor Activity
Pyrimidine derivatives have also been studied for their antimicrobial and antitumor activities. Novel syntheses have led to compounds that show promise as potential antimicrobial and antitumor agents, highlighting the versatility of pyrimidine scaffolds in drug discovery (S. Raić-Malić et al., 2000).
Optical and Nonlinear Optical Properties
Pyrimidine-based compounds have been synthesized and characterized for their potential in optical, nonlinear optical, and drug discovery applications. Computational and experimental studies suggest these derivatives could be efficient candidates for NLO device fabrications, indicating their utility in materials science (B. Mohan et al., 2020).
Hydrogen-bonded Supramolecular Assemblies
Pyrimidine derivatives have been utilized in the formation of novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies demonstrate the potential of pyrimidine compounds in the development of complex molecular architectures with applications in molecular recognition and self-assembly processes (M. Fonari et al., 2004).
Properties
IUPAC Name |
6-amino-3-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-8-4-2-1-3-7(8)6-15-10(16)5-9(13)14-11(15)17/h1-5H,6,13H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJFGZJVIGGQKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=C(NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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